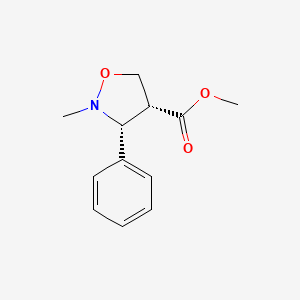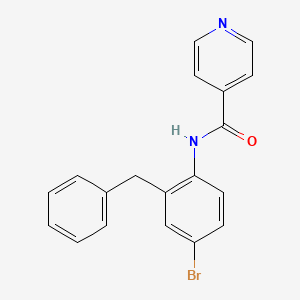
4H-1-Benzopyran-4-one, 8-(acetyloxy)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1-Benzopyran-4-one, 8-(acetyloxy)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-, (S)- is a complex organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The specific structure of this compound includes various functional groups such as hydroxyl, methoxy, and acetyloxy groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 8-(acetyloxy)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-, (S)- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: This can be achieved through a cyclization reaction involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of Functional Groups: The hydroxyl, methoxy, and acetyloxy groups are introduced through specific reactions such as methylation, acetylation, and hydroxylation.
Chiral Resolution: The (S)-enantiomer is isolated using chiral resolution techniques, which may involve the use of chiral catalysts or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification methods such as crystallization and distillation.
化学反応の分析
Types of Reactions
4H-1-Benzopyran-4-one, 8-(acetyloxy)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-, (S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the benzopyran core can be reduced to form alcohols.
Substitution: The methoxy and acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and functional materials.
作用機序
The mechanism of action of 4H-1-Benzopyran-4-one, 8-(acetyloxy)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-, (S)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including those related to oxidative stress, inflammation, and cell proliferation.
類似化合物との比較
Similar Compounds
4H-1-Benzopyran-4-one, 8-(hydroxy)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: Lacks the acetyloxy group, which may affect its biological activity.
4H-1-Benzopyran-4-one, 8-(methoxy)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: Contains a methoxy group instead of an acetyloxy group, leading to different chemical properties.
Uniqueness
The presence of the acetyloxy group in 4H-1-Benzopyran-4-one, 8-(acetyloxy)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-, (S)- imparts unique chemical and biological properties, making it distinct from other similar compounds. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets.
特性
CAS番号 |
83327-49-5 |
|---|---|
分子式 |
C18H16O6 |
分子量 |
328.3 g/mol |
IUPAC名 |
[(2S)-5-hydroxy-7-methoxy-4-oxo-2-phenyl-2,3-dihydrochromen-8-yl] acetate |
InChI |
InChI=1S/C18H16O6/c1-10(19)23-17-15(22-2)9-13(21)16-12(20)8-14(24-18(16)17)11-6-4-3-5-7-11/h3-7,9,14,21H,8H2,1-2H3/t14-/m0/s1 |
InChIキー |
LXSSYOWDEYWICX-AWEZNQCLSA-N |
異性体SMILES |
CC(=O)OC1=C(C=C(C2=C1O[C@@H](CC2=O)C3=CC=CC=C3)O)OC |
正規SMILES |
CC(=O)OC1=C(C=C(C2=C1OC(CC2=O)C3=CC=CC=C3)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


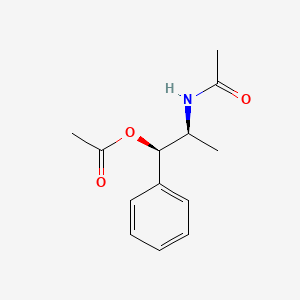
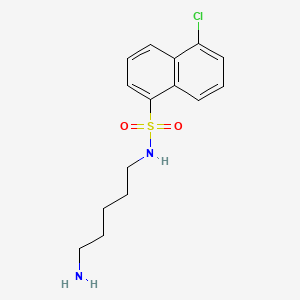
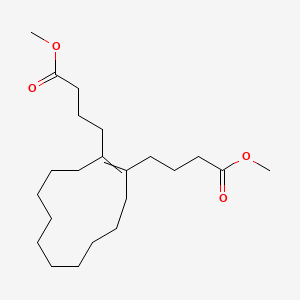
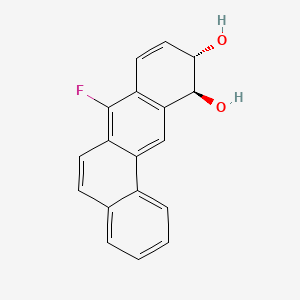
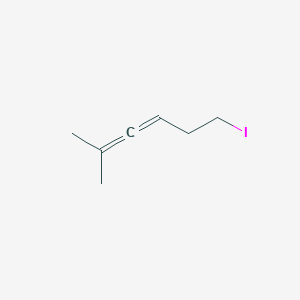
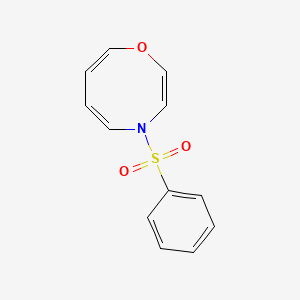
![9-[2-(Bromomethyl)naphthalen-1-YL]phenanthrene](/img/structure/B14407977.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene]](/img/structure/B14407987.png)
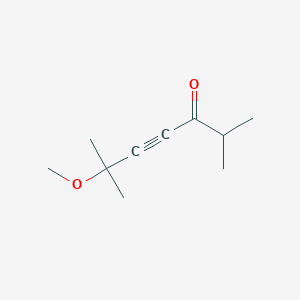
![7,11-Dimethyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408012.png)
![9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408016.png)
